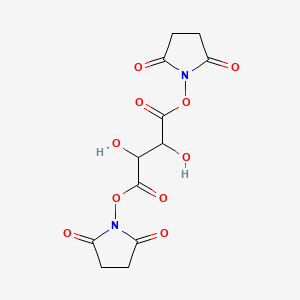
4,4'-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate
概要
説明
4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate is a chemical compound with the molecular formula C24H18B2Cl4F8N2. It is known for its unique structure, which includes two pyridinium rings substituted with 2,6-dichlorobenzyl groups and counterbalanced by tetrafluoroborate anions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate typically involves the reaction of 4,4’-bipyridine with 2,6-dichlorobenzyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid to form the ditetrafluoroborate salt. The reaction conditions often include:
Solvent: Anhydrous acetonitrile or dimethylformamide.
Base: Triethylamine or sodium carbonate.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
化学反応の分析
Types of Reactions
4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding dihydropyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyridinium rings.
Reduction: Dihydropyridinium derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
科学的研究の応用
4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of supramolecular structures.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
類似化合物との比較
Similar Compounds
4,4’-Bipyridinium dichloride: A simpler analog without the benzyl substituents.
2,2’-Bipyridinium derivatives: Compounds with similar pyridinium structures but different substitution patterns.
Viologens: A class of compounds with two pyridinium rings connected by a methylene bridge.
Uniqueness
4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and electronic behavior .
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-[1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl4N2.2BF4/c25-21-3-1-4-22(26)19(21)15-29-11-7-17(8-12-29)18-9-13-30(14-10-18)16-20-23(27)5-2-6-24(20)28;2*2-1(3,4)5/h1-14H,15-16H2;;/q+2;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFRFASSWXBAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=C(C(=C1)Cl)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=C(C=CC=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18B2Cl4F8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)

![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)


